5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile
Overview
Description
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan ring with a nitrile group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have significant impacts on cellular processes .
Action Environment
The action, efficacy, and stability of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system
Biochemical Analysis
Biochemical Properties
5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. These interactions often result in the inhibition or activation of the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which these enzymes are involved . Additionally, this compound has been observed to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway[3][3]. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound is known to form stable complexes with certain enzymes, leading to either inhibition or activation of their catalytic functions . For example, its interaction with cytochrome P450 enzymes can result in the formation of a metabolite-enzyme complex that alters the enzyme’s activity . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, manifesting as liver damage, oxidative stress, and disruptions in metabolic homeostasis . Threshold effects have been observed, indicating that there is a critical dosage above which the compound’s adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde and 2-furonitrile as the primary starting materials.
Condensation Reaction: The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde undergoes a condensation reaction with the nitrile group of 2-furonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product. 4
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFTLRSGITINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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